

physical and chemical properties of L-Idose

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Idose, L-*

Cat. No.: *B119061*

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of L-Idose

Introduction

L-Idose is an aldohexose, a six-carbon monosaccharide that stands as a rare sugar in the vast landscape of carbohydrates. While not abundant in nature, its significance to researchers, particularly in the fields of glycobiology and medicinal chemistry, is profound. L-Idose is the C-5 epimer of D-glucose, a structural relationship that belies its distinct chemical behavior and biological roles.^{[1][2][3]} The primary source of its importance stems from its oxidized derivative, L-iduronic acid, which is an essential component of vital glycosaminoglycans (GAGs) such as dermatan sulfate and heparan sulfate.^{[1][2][4]} These GAGs are integral to the extracellular matrix and are involved in a myriad of cellular processes, including signaling, adhesion, and growth factor regulation.

This guide offers a comprehensive exploration of the core physical and chemical properties of L-Idose. It is designed to serve as a technical resource for scientists and drug development professionals, providing not only foundational data but also the causal reasoning behind its reactivity and detailed protocols for its characterization.

Part 1: Physical Properties of L-Idose

The physical characteristics of a monosaccharide are dictated by its three-dimensional structure, including the spatial arrangement of its hydroxyl groups. These properties are fundamental to its handling, reactivity, and interaction with biological systems.

Structure and Stereochemistry

L-Idose is the enantiomer of D-Idose and possesses the molecular formula C₆H₁₂O₆.^[5]^[6]^[7] As a chiral molecule, it features four stereocenters at carbons 2, 3, 4, and 5, giving rise to its unique optical properties.^[8] In its open-chain form, it has an aldehyde group at C1, classifying it as an aldose.^[1]^[2] However, in aqueous solutions, L-Idose predominantly exists in cyclic hemiacetal forms, establishing an equilibrium between the five-membered furanose and six-membered pyranose rings, with the latter being more stable.^[6]^[9] This cyclic structure is crucial for its ability to form glycosidic bonds.

Caption: Fischer projection illustrating the stereochemistry of L-Idose.

Core Physical Data

The macroscopic properties of L-Idose are summarized below. These values are essential for experimental design, including solvent selection, reaction temperature control, and purification strategies.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₂ O ₆	[5] [6] [7]
Molecular Weight	180.16 g/mol	[6] [7]
CAS Number	5934-56-5	[5] [6] [7]
Appearance	Colorless solution or syrup	[10] [11]
Melting Temperature	170.33 °C (Predicted)	[5]
Boiling Point	527.1 °C (Predicted)	[9]
Density	1.581 g/cm ³ (Predicted)	[9]
Solubility	Soluble in water, slightly soluble in methanol	[9] [12]
Specific Optical Rotation ([α]D)	-15.5° (c=1.5 in H ₂ O)	[10]

Part 2: Chemical Properties and Reactivity

The chemical behavior of L-Idose is governed by the functional groups present: a reactive aldehyde (in the open-chain form) and multiple hydroxyl groups. This duality allows for a wide range of chemical transformations.

Reducing Sugar Characteristics

L-Idose is classified as a reducing sugar. This property arises from the presence of the free aldehyde group in the open-chain form, which is in equilibrium with the cyclic hemiacetal. This aldehyde can be readily oxidized to a carboxylic acid. This reactivity is the basis for classic qualitative tests such as Benedict's and Fehling's tests, where the sugar reduces cupric ions (Cu^{2+}) to cuprous oxide (Cu_2O), resulting in a characteristic color change and precipitate.[\[13\]](#) [\[14\]](#) The self-validating nature of these tests lies in the visible, unambiguous color change that confirms the presence of the reducing aldehyde moiety.

Principal Chemical Transformations

- **Oxidation and Reduction:** The aldehyde group can be selectively oxidized to form L-idonic acid or reduced to the corresponding sugar alcohol, L-iditol. The primary alcohol at C6 can also be oxidized to form L-iduronic acid, the biologically significant derivative.
- **Glycoside Formation:** The anomeric hydroxyl group (at C1 in the cyclic form) is particularly reactive and can condense with an alcohol or another sugar under acidic conditions to form a glycoside. This reaction is fundamental to the synthesis of oligosaccharides and glycoconjugates.
- **Esterification and Etherification:** The abundant hydroxyl groups of L-Idose can be converted to esters or ethers. This is a common strategy in synthetic carbohydrate chemistry to "protect" certain hydroxyls while others are modified, enabling complex, multi-step syntheses.
- **Nitromethane Addition (Henry Reaction):** L-Idose can react with nitromethane in the presence of a base to extend its carbon chain, forming nitroheptitols.[\[10\]](#) This reaction provides a pathway to higher-carbon sugars and is a testament to the reactivity of the carbonyl group.

Part 3: Key Experimental Protocols

Accurate characterization of L-Idose relies on standardized experimental procedures. The following protocols are foundational for its analysis in a research setting.

Protocol 1: Determination of Specific Optical Rotation

Causality: The specific rotation is an intrinsic physical property of a chiral molecule, reflecting its ability to rotate the plane of polarized light.[15][16] This measurement is critical for confirming the enantiomeric identity and purity of L-Idose. The magnitude and sign (levorotatory, or '-', for L-Idose) are unique to its stereochemical configuration.[17][18]

Methodology:

- **Sample Preparation:** Accurately weigh a sample of L-Idose (e.g., 150 mg) and dissolve it in a precise volume of distilled water (e.g., 10.0 mL) in a volumetric flask. Ensure complete dissolution. This creates a solution of known concentration (c), expressed in g/mL.
- **Instrument Calibration:** Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up and stabilize. Calibrate the instrument to zero using a blank cell filled with the solvent (distilled water).
- **Measurement:** Rinse the sample cell (of known path length, l, in decimeters) with the prepared L-Idose solution, then fill it, ensuring no air bubbles are present in the light path. Place the cell in the polarimeter.
- **Data Acquisition:** Record the observed rotation (α) in degrees. A negative value indicates levorotation.
- **Calculation:** Calculate the specific rotation using the formula: $[\alpha] = \alpha / (l \times c)$ where α is the observed rotation, l is the path length in dm, and c is the concentration in g/mL.[18][19]

Caption: Workflow for determining the specific optical rotation of L-Idose.

Protocol 2: Benedict's Test for Reducing Sugars

Causality: This test provides a self-validating system for confirming the reducing nature of L-Idose. The alkaline Benedict's solution contains a copper(II) sulfate complex. The aldehyde group of L-Idose reduces the Cu^{2+} ions to Cu^{+} ions, which precipitate as brick-red copper(I)

oxide upon heating.[14] The formation of the precipitate is direct evidence of the sugar's oxidizing potential.

Methodology:

- Reagent Preparation: Prepare or obtain Benedict's qualitative reagent.
- Sample Addition: To 2 mL of Benedict's reagent in a test tube, add 5-8 drops of the aqueous L-Idose solution.
- Heating: Place the test tube in a boiling water bath for 3-5 minutes.
- Observation: Remove the tube and observe any color change. A positive result is indicated by a color change from clear blue to green, yellow, orange, or a brick-red precipitate. The final color is dependent on the concentration of the sugar.
- Control: Run a parallel test with a known non-reducing sugar (e.g., sucrose) and a positive control (e.g., glucose) to validate the reagent and procedure.

Caption: Experimental workflow for the Benedict's test.

Part 4: Applications in Research and Drug Development

The unique properties of L-Idose make it a valuable molecule in several scientific domains.

- Synthetic Chemistry: As a rare L-hexose, L-Idose is a critical and often challenging building block for the chemical synthesis of GAG oligosaccharides like heparan sulfate and heparin fragments.[4][20] Access to these defined structures is essential for investigating their specific interactions with proteins and their roles in disease.
- Enzymology: L-Idose serves as an excellent substrate for aldose reductase, an enzyme implicated in the pathology of diabetic complications.[3] Studies have shown it can be a more efficient substrate than D-glucose for in vitro assays, likely due to a higher proportion of the reactive open-aldehyde form in solution. This makes L-Idose a superior tool for screening potential inhibitors of this key enzyme.[3]

- Biological Screening: The discovery that L-Idose exhibits growth-inhibitory effects against the model organism *Caenorhabditis elegans* opens avenues for its investigation into other biological activities.^[21] This finding suggests that even rare sugars can possess potent and specific bioactivities worthy of exploration.
- Clarification on "Idose TR": It is critical for professionals in drug development to note that the FDA-approved glaucoma treatment Idose TR is a trade name for a travoprost-releasing intracameral implant.^{[22][23][24]} The name is a coincidence, and this therapeutic product is not related to the carbohydrate L-Idose.

Conclusion

L-Idose, while rare, is a monosaccharide of significant scientific value. Its distinct stereochemistry defines its physical properties, such as its characteristic levorotation, while its functional groups endow it with a rich chemical reactivity. Its role as a reducing sugar is easily confirmed through classic qualitative tests, and its utility as a synthetic precursor to biologically vital GAGs is a cornerstone of modern glycochemistry. Furthermore, its application in enzymology as a superior substrate for aldose reductase highlights its importance as a research tool. For scientists and researchers, a thorough understanding of the physical and chemical properties of L-Idose is fundamental to harnessing its full potential in the synthesis of complex carbohydrates and the development of new therapeutic strategies.

References

- Thermophysical Properties of L-Idose. Chemcasts.
- L-Idose - Aqueous solution | 5934-56-5. Biosynth.
- L-Idose | C6H12O6 | CID 11030410. PubChem.
- 5934-56-5, L-Idose Formula. ECHEMI.
- L-(-)-IDOSE | 5934-56-5. ChemicalBook.
- L-Idose (configuration, chirality and stereocenters)? . Physics Forums.
- Qualitative Analysis of Carbohydrates (Procedure). Biochemistry Virtual Lab I, Amrita Vishwa Vidyapeetham.
- Detection of Carbohydrates Lab Procedure. Chemistry LibreTexts.
- Idose. Wikipedia.
- Idose, What is Idose? About its Science, Chemistry and Structure. 3DChem.com.
- Screening of biologically active monosaccharides: growth inhibitory effects of d-allose, d-talose, and L-idose against the nematode *Caenorhabditis elegans*. Taylor & Francis Online.

- Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides.
- L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity. PubMed.
- Principles of Optical rot
- Improvements for the preparation of L-idose from D-glucose. Canadian Science Publishing.
- L-Idose - Aqueous solution. CymitQuimica.
- CAS 5934-56-5: L-(-)-idose minimum 95%. CymitQuimica.
- Optical rot
- Optical Rotation, Optical Activity, and Specific Rot
- European Pharmacopoeia 2.2.7.
- <781> OPTICAL ROT
- From D-glucose to biologically potent L-hexose derivatives: synthesis of alpha-L-iduronidase fluorogenic detector and the disaccharide moieties of bleomycin A2 and heparan sulf
- Glaukos sees bright future for Idose with FDA greenlight. BioWorld.
- Welcome to iDose TR.
- Intraocular Drug Delivery Systems in Glaucoma. Glaucoma Today.
- Travoprost Intracameral Implant in Eyes with Glaucoma or Ocular Hypertension: Early Short-Term Real-World Outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Idose - Wikipedia [en.wikipedia.org]
- 2. Idose, What is Idose? About its Science, Chemistry and Structure [3dchem.com]
- 3. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem-casts.com [chem-casts.com]
- 6. L-Idose | C6H12O6 | CID 11030410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]

- 8. physicsforums.com [physicsforums.com]
- 9. L-(-)-IDOSE | 5934-56-5 [amp.chemicalbook.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. L-Idose - Aqueous solution | CymitQuimica [cymitquimica.com]
- 12. CAS 5934-56-5: L-(-)-idose minimum 95% | CymitQuimica [cymitquimica.com]
- 13. Qualitative Analysis of Carbohydrates (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Principles of Optical rotation [jascoeurope.com]
- 16. Optical rotation - Wikipedia [en.wikipedia.org]
- 17. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]
- 18. rudolphresearch.com [rudolphresearch.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. From D-glucose to biologically potent L-hexose derivatives: synthesis of alpha-L-iduronidase fluorogenic detector and the disaccharide moieties of bleomycin A2 and heparan sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Glaukos sees bright future for Idose with FDA greenlight | BioWorld [bioworld.com]
- 23. idosetr.com [idosetr.com]
- 24. Travoprost Intracameral Implant in Eyes with Glaucoma or Ocular Hypertension: Early Short-Term Real-World Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of L-Idose]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b119061#physical-and-chemical-properties-of-l-idose\]](https://www.benchchem.com/product/b119061#physical-and-chemical-properties-of-l-idose)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com